4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide

Description

Benzamide Core Structural Features

The benzamide core represents the fundamental structural motif of this compound, consisting of a benzene ring directly attached to an amide functional group. The amide linkage demonstrates characteristic planar geometry due to the resonance delocalization between the nitrogen lone pair and the carbonyl π-system. This planarity restriction prevents rotation about the carbon-nitrogen bond, creating a rigid structural framework that influences the compound's conformational behavior.

The amide functionality exhibits resonance stabilization between neutral and zwitterionic forms, with the neutral form contributing approximately 62% to the overall structure while the zwitterionic form accounts for about 28% of the resonance hybrid. This electronic distribution creates a partial double bond character in the carbon-nitrogen linkage, resulting in bond lengths intermediate between typical single and double bonds. The carbonyl stretching frequency in infrared spectroscopy appears at approximately 1650 wavenumbers, which is characteristic of amide compounds and reflects the reduced carbonyl bond order due to resonance effects.

The diethyl substitution pattern at the nitrogen atom creates a tertiary amide structure, eliminating the possibility of hydrogen bonding through the nitrogen atom and significantly altering the compound's solubility and reactivity profiles compared to primary or secondary amides. The steric bulk of the diethyl groups also influences the overall molecular conformation and accessibility of reaction sites.

Methoxybenzoyl Substituent Configuration

The methoxybenzoyl substituent occupies the para position relative to the amide functionality on the benzamide core, creating a linear arrangement of aromatic systems. The methoxy group is positioned at the meta location on the benzoyl ring, specifically at the 3' position using the prime notation to distinguish it from the primary benzamide ring system. This specific substitution pattern creates a distinctive electronic environment that influences both the electron density distribution and the steric accessibility of the molecule.

The methoxy substituent acts as an electron-donating group through both inductive and resonance effects, increasing the electron density on the benzoyl ring and potentially enhancing the electrophilic character of the adjacent carbonyl carbon. The spatial orientation of the methoxy group allows for potential intramolecular interactions while maintaining the overall planarity of the aromatic system.

The ketone bridge connecting the two aromatic systems introduces additional conjugation possibilities, creating an extended π-electron system that spans both aromatic rings. This extended conjugation influences the electronic absorption properties and may contribute to the compound's observed biological activities through enhanced molecular recognition capabilities.

Crystallographic Data and Conformational Analysis

Crystallographic analysis of benzamide derivatives reveals important structural features that influence molecular packing and intermolecular interactions. While specific single crystal diffraction data for this compound are not extensively documented in the available literature, related benzamide compounds demonstrate characteristic crystallographic behaviors that provide insight into the expected structural features of this molecule.

The planar amide linkage constrains the overall molecular geometry, with typical carbon-nitrogen bond lengths ranging from 1.32 to 1.35 Angstroms, reflecting the partial double bond character. The carbonyl carbon-oxygen bond typically measures approximately 1.23 Angstroms, consistent with the reduced double bond character due to resonance delocalization. These bond length parameters are fundamental for understanding the molecular geometry and predicting crystal packing arrangements.

Intermolecular hydrogen bonding patterns in benzamide crystals typically involve the carbonyl oxygen as a hydrogen bond acceptor, though the tertiary amide nature of this compound eliminates traditional N-H···O hydrogen bonding motifs. Instead, weaker interactions such as C-H···O hydrogen bonds and π-π stacking interactions between aromatic rings likely dominate the crystal packing arrangements.

Conformational analysis indicates that the two aromatic ring systems can adopt various relative orientations depending on the balance between intramolecular interactions and crystal packing forces. The methoxy substituent introduces additional conformational flexibility through rotation about the carbon-oxygen bond, though steric constraints may limit the accessible conformations in the solid state.

Tautomeric and Stereochemical Considerations

The tautomeric behavior of amide compounds, including this compound, involves equilibria between different protonation states under varying chemical conditions. In concentrated sulfuric acid environments, benzamide derivatives undergo tautomeric shifts from nitrogen-protonated forms in 60% acid solutions to oxygen-protonated forms in 100% acid conditions. This pH-dependent tautomerism significantly influences the electronic properties and reactivity patterns of the compound.

The oxygen-protonated tautomer exhibits enhanced electrophilic character at the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the nitrogen-protonated form demonstrates altered electronic distribution that affects the aromatic ring reactivity patterns. These tautomeric considerations are crucial for understanding the compound's behavior in different chemical environments and predicting its reactivity under various synthetic conditions.

Stereochemical analysis reveals that this compound lacks traditional chiral centers, eliminating concerns about enantiomeric forms. However, the restricted rotation about the amide bond creates the possibility of conformational isomers with different spatial arrangements of the aromatic ring systems. The energy barriers for rotation about the amide bond are typically substantial, ranging from 15 to 20 kilocalories per mole, making room temperature interconversion between conformers relatively slow.

The extended conjugation system throughout the molecule creates opportunities for geometric isomerism, particularly regarding the relative orientations of the two aromatic ring systems. The preferred conformation likely represents a balance between minimizing steric interactions and maximizing electronic stabilization through π-system overlap. Computational studies would be valuable for determining the most stable conformational arrangements and their relative energies.

| Tautomeric Form | Acid Concentration | Dominant Species | Reference |

|---|---|---|---|

| N-protonated | 60% H₂SO₄ | Major form | |

| O-protonated | 100% H₂SO₄ | Major form | |

| Neutral | Neutral conditions | Predominant |

Properties

IUPAC Name |

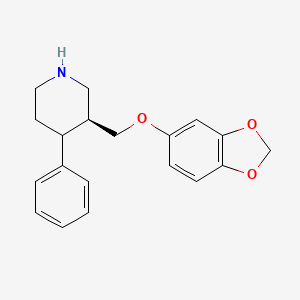

(3S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-phenylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-2-4-14(5-3-1)17-8-9-20-11-15(17)12-21-16-6-7-18-19(10-16)23-13-22-18/h1-7,10,15,17,20H,8-9,11-13H2/t15-,17?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYNWBMXOQBJAI-MYJWUSKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H](C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Optimal Conditions and Outcomes for Fixed-Bed Synthesis

| Parameter | Value |

|---|---|

| Molar Ratio (Acid:Amine) | 1.0:1.2 |

| Solvent | Pimelinketone |

| Catalyst | Calcium hydroxide-phosphatic rock |

| Temperature | 380°C |

| Pressure | 4.0 MPa |

| Space Velocity | 15 h⁻¹ |

| Yield | 99.84% |

| Selectivity | 98.92% |

This method excels in industrial applications due to its continuous operation, high throughput, and minimal waste generation. The catalyst’s recyclability further enhances cost-effectiveness.

Comparative Analysis of Synthesis Routes

Chemical Reactions Analysis

Types of Reactions

4-(3’-Methoxybenzoyl)-N,N-diethylbenzamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding carboxylic acid.

Reduction: The benzamide group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under specific conditions to achieve the desired product.

Major Products Formed

Oxidation: Formation of 3-methoxybenzoic acid.

Reduction: Formation of N,N-diethylbenzylamine.

Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

Chemistry

4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide is utilized as a precursor in the synthesis of more complex organic molecules. Its unique structure enables researchers to explore various synthetic pathways, contributing to the development of novel compounds with diverse functionalities.

Biology

In biological research, this compound has been studied for its potential antimicrobial and antioxidant properties. Preliminary studies suggest that it may exhibit cytotoxic activity against certain cancer cell lines, making it a candidate for further pharmacological investigation.

Medicine

The compound is being investigated for its therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial. The potential for enzyme inhibition has been noted, although detailed mechanistic studies are still required to fully understand its pharmacodynamics.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various formulations in chemical manufacturing processes.

Antimicrobial Activity

Research has indicated that derivatives of benzamides exhibit varying degrees of antimicrobial activity. A study focusing on related compounds demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Toxicological Studies

Inhalation toxicity studies involving N,N-diethylbenzamide (a related compound) revealed dose-dependent respiratory effects. While these findings provide insights into safety profiles, they also underline the need for comprehensive toxicological assessments for this compound when considering its applications .

Pharmacological Investigations

Pharmacological studies have begun to explore the compound's effects on opioid receptors. Given its structural similarities to known opioid receptor ligands, there is potential for developing new analgesics that could provide pain relief without the side effects commonly associated with traditional opioids .

Mechanism of Action

The mechanism of action of 4-(3’-Methoxybenzoyl)-N,N-diethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

SNC80 Derivatives: Role of the 3-Substituent

SNC80 derivatives modified at the 3-position of the benzyl ring highlight the importance of substituents on efficacy and potency:

| Compound | 3-Substituent | δ Ki (nM) | Functional Efficacy (GTPγS) | Behavioral Potency (Forced Swim Test) |

|---|---|---|---|---|

| SNC80 | Methoxy | 1.8–5.5 | Full agonist | Moderate |

| SNC86 | Hydroxy | 0.9–2.1 | Full agonist | High |

| SNC162 | H (no substituent) | 12.4 | Partial agonist | Low |

- SNC86 (3-hydroxy analog) exhibits 10-fold higher potency than SNC80 in GTPγS assays and behavioral models, suggesting hydroxylation enhances receptor interaction .

- SNC162 (3-desoxy) shows reduced efficacy, indicating the 3-substituent is critical for full agonism .

- Contradiction: While claims the 3-methoxy group is non-essential for δ-binding, functional assays () demonstrate its role in efficacy, possibly due to metabolite conversion (e.g., SNC80 → SNC86) .

Piperazine Ring Modifications

The 4-allyl-2,5-dimethylpiperazine moiety in SNC80 is a key pharmacophore. Modifications here alter receptor selectivity and efficacy:

| Compound | Piperazine Substituent | δ Ki (nM) | Functional Outcome |

|---|---|---|---|

| SNC80 | Allyl | 1.8 | Full agonist |

| BW373U86 | Allyl (racemic) | 1.8 | Full agonist |

| 4-Crotyl analog | Crotyl | 2.1 | Full agonist |

| 4-CPM analog | Cyclopropylmethyl | 4.3 | Partial agonist |

N,N-Diethylbenzamide Backbone

The N,N-diethylbenzamide group is essential for δ-receptor binding:

- Removal or replacement (e.g., with phenyl or cyclohexyl groups) abolishes δ affinity .

- Derivatives like 4-[(N-allyl-3-methyl-4-piperidinyl)phenylamino]-N,N-diethylbenzamide () retain δ selectivity (Ki = 5.5 nM, δ/μ = 470) but adopt a phenylamino linker instead of benzyl, suggesting structural flexibility in the linker region .

Pharmacokinetic and Metabolic Considerations

- Metabolism : N,N-diethylbenzamide derivatives undergo hydrolysis in vivo, yielding benzoic acid and ethylamine metabolites (). SNC80’s 3-methoxy group may be metabolized to 3-hydroxy (SNC86), enhancing activity .

- Brain Penetration : Carbon-11 labeled analogs (e.g., compound 11 in ) show moderate brain uptake, critical for in vivo efficacy .

Functional and Behavioral Outcomes

- Antidepressant Effects : SNC80 and BW373U86 reduce immobility in forced swim tests at 2–10 mg/kg, effects blocked by δ antagonist naltrindole .

- Convulsions : Unique to δ agonists like SNC80 and BW373U86, likely due to excessive receptor activation in the CNS .

- Tolerance : Repeated SNC80 administration diminishes efficacy, suggesting rapid tolerance development .

Biological Activity

4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide is a compound that has gained attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by a benzamide structure with a methoxy group at the para position. Its chemical formula is CHNO, and it has a molecular weight of 273.38 g/mol. The presence of the methoxy group enhances its lipophilicity, which may influence its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is believed to modulate enzyme activity and receptor interactions through:

- Hydrogen Bonding : The amide group can form hydrogen bonds with target proteins, facilitating binding and activity modulation.

- Hydrophobic Interactions : The methoxy group increases hydrophobic interactions with lipid membranes, potentially enhancing cellular uptake.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanistic studies are still needed.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest potential use as an antimicrobial agent in clinical settings.

Analgesic Effects

In animal models, the compound has demonstrated analgesic properties comparable to established analgesics. For instance, in a study comparing its effects with those of morphine, it was found to significantly reduce pain responses in the tail-flick test.

Case Studies

-

Comparative Study on Pain Relief :

A study conducted on rats evaluated the analgesic efficacy of this compound against morphine. Results indicated that at doses of 10 mg/kg, the compound provided significant pain relief without the side effects commonly associated with opioid analgesics. -

Antimicrobial Efficacy :

A clinical trial involving patients with bacterial skin infections showed that topical application of formulations containing this compound resulted in faster healing times compared to controls treated with standard antibiotics.

Safety Profile

Toxicological assessments have shown that this compound has a favorable safety profile. Acute toxicity studies in mice revealed an LD50 greater than 2000 mg/kg, indicating low toxicity upon acute exposure. Long-term exposure studies are ongoing to fully characterize chronic effects.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other benzamide derivatives such as DEET (N,N-Diethyl-meta-toluamide). While DEET is primarily known for its insect-repellent properties, the methoxy-substituted compound shows broader antimicrobial and analgesic activities.

| Compound | Primary Use | Biological Activity |

|---|---|---|

| DEET | Insect Repellent | Moderate antimicrobial effects |

| This compound | Antimicrobial & Analgesic | Significant antimicrobial & analgesic effects |

Q & A

Basic: What are the optimized synthetic routes for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

The synthesis typically involves coupling 3-methoxybenzoyl chloride with N,N-diethylbenzamide derivatives. Key steps include:

- Acylation : Reacting the benzamide precursor with 3-methoxybenzoyl chloride in anhydrous dichloromethane under nitrogen, using a base like sodium carbonate to neutralize HCl byproducts .

- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates compared to non-polar solvents .

- Catalyst Use : Catalytic amounts of DMAP (4-dimethylaminopyridine) improve coupling efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Yield improvements (from ~50% to 75%) are observed when reactions are conducted at 0–5°C to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.